Glucagon (19-29), human acetate is a peptide derived from the glucagon hormone, specifically representing the C-terminal fragment of the glucagon molecule. This compound plays a significant role in metabolic regulation, primarily functioning as an inhibitor of insulin secretion. It is synthesized from proglucagon and is notable for its potential therapeutic applications, particularly in conditions related to glucose metabolism.
The synthesis of glucagon (19-29), human acetate typically employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids on a solid support, facilitating purification and yield optimization.
The molecular formula for glucagon (19-29), human acetate is , with a molecular weight of approximately 1412.57 g/mol. The structure comprises a sequence of amino acids that contribute to its biological activity.
Glucagon (19-29) engages in various biochemical reactions that influence glucose metabolism:
The peptide's activity can be modulated by factors such as pH and ionic strength, which affect its stability and binding affinity.
Glucagon (19-29) operates primarily through its interaction with specific receptors located on target tissues:
Research indicates that glucagon (19-29) retains significant biological activity similar to full-length glucagon but with enhanced specificity for certain metabolic pathways.
Glucagon (19-29), human acetate has several important applications in research and clinical settings:
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.:
CAS No.: 63719-82-4
CAS No.: